Fucostanol

Description

Contextualization of Fucostanol as a Representative Phytostanol

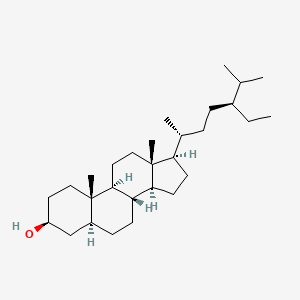

Phytostanols are the saturated forms of phytosterols (B1254722), meaning they lack the double bond in the B ring characteristic of many sterols. nih.govnih.gov this compound is specifically a saturated derivative of fucosterol (B1670223), an abundant sterol in algae and some higher plants. rsc.orgresearchgate.net Its chemical structure is (3β,5α)-Stigmastan-3-ol, with a molecular formula of C29H52O and a molecular weight of approximately 416.7 g/mol . nih.govwikipedia.orgechemi.comdrugfuture.com

This compound is often found alongside other phytosterols and phytostanols in various plant sources. researchgate.netdrugfuture.comnutraceuticalsworld.com Its presence is notable in macroalgae and certain higher plants. researchgate.net

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C29H52O | nih.govdrugfuture.com |

| Molecular Weight | 416.7 g/mol | nih.govechemi.comdrugfuture.com |

| Exact Mass | 416.401816278 Da | nih.govechemi.com |

| Topological Polar Surface Area | 20.2 Ų | nih.govechemi.comlipidmaps.org |

| Hydrogen Bond Donor Count | 1 | echemi.comlipidmaps.org |

| Hydrogen Bond Acceptor Count | 1 | echemi.comlipidmaps.org |

| Rotatable Bond Count | 6 | echemi.comlipidmaps.org |

| Melting Point | 144-145 °C (dry) | echemi.comdrugfuture.com |

| Density | 0.948 g/cm³ | echemi.com |

Note: This table is intended to be interactive in a suitable environment.

Overview of its Significance in Biological Systems and Research

This compound's significance in biological systems and research primarily stems from its structural similarity to cholesterol and its occurrence in plants. As a phytostanol, it interacts with the biological pathways involved in sterol metabolism in organisms that consume plant matter.

One area of research focuses on the presence and levels of this compound in different organisms as a potential biomarker. For instance, studies have investigated fecal concentrations of various sterols, including this compound, in the context of animal health. frontiersin.orgnih.gov Research in cats with chronic enteropathy showed significantly decreased fecal concentrations of this compound compared to control groups. frontiersin.orgnih.gov This suggests a potential link between dietary intake of plant sterols/stanols and gut health or altered sterol metabolism in certain conditions.

Furthermore, this compound, like other phytostanols, has been studied for its ability to influence cholesterol absorption. wikipedia.orgrxlist.comnih.govhmdb.ca Phytostanols can compete with cholesterol for incorporation into micelles in the intestine, thereby reducing the absorption of dietary and biliary cholesterol. rxlist.comnih.gov This mechanism is a key aspect of the research into the potential health implications of consuming phytostanol-enriched foods. nih.govgoogle.com

Research findings indicate that phytostanols can reduce LDL-cholesterol levels. rxlist.comnih.gov While the precise mechanism is still being fully elucidated, the competition for intestinal absorption is considered a primary factor. nih.govgoogle.com Studies in both animals and humans have explored this cholesterol-lowering effect. wikipedia.orgrxlist.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C29H52O |

|---|---|

Molecular Weight |

416.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

LGJMUZUPVCAVPU-GJAZBXDESA-N |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources and Distribution

Fucostanol is a naturally occurring compound, primarily associated with marine organisms, but also found in certain terrestrial plants. Its distribution across different ecosystems highlights its role as a significant phytostanol.

Marine Algae as Primary Producers

Marine algae, particularly brown seaweed, are recognized as primary producers of this compound. This compound is a type of sterol found in these organisms. nih.govmarineagronomy.orgresearchgate.net

Brown Seaweed (Phaeophyta)

Brown algae, belonging to the class Phaeophyceae, are a major source of this compound. nih.govmarineagronomy.orgwikipedia.org These multicellular algae are commonly found in the colder waters of the Northern Hemisphere and along rocky seashores. wikipedia.org The characteristic brown color of these algae is due to the dominance of the xanthophyll pigment fucoxanthin. seaweed.ieberkeley.edu While fucosterol (B1670223) is often highlighted as a predominant sterol in brown algae, this compound is also present. nih.govlipidbank.jp

Macroalgae Species

Various species of marine macroalgae contain this compound. Macroalgae, commonly known as seaweeds, are a diverse group of organisms that include brown, red, and green algae. nih.govwikipedia.org While brown algae are particularly rich in fucosterol and this compound, other macroalgae can also contain these compounds, though often in different proportions and with varying sterol profiles. nih.govresearchgate.net For instance, studies on the sterol composition of macroalgae have identified this compound alongside other sterols like fucosterol, isofucosterol, isothis compound, cholesterol, and cholestanol. researchgate.net

Research findings indicate varying concentrations of sterols, including this compound, across different macroalgae species. The specific sterol composition can be influenced by the evolutionary origin of the seaweed. nih.gov

Terrestrial Plant Sources and Specific Organisms

Beyond marine environments, this compound has also been reported in terrestrial plant sources. wikipedia.orglipidmaps.org While not as widely recognized as a primary source compared to brown algae, its presence in land plants indicates a broader distribution in the plant kingdom. For example, Stigmastan-3-ol, a synonym for this compound, has been reported in Stemona japonica and Clerodendrum fragrans, among other organisms. nih.gov It is also found in plant oils from sources like corn, wheat, and rice. lipidmaps.org

A study analyzing bioactive constituents from Carthamus lanatus (safflower thistle) identified this compound among the isolated compounds. znaturforsch.com This suggests that specific terrestrial plant species can be sources of this phytostanol.

Presence in Aquatic Ecosystems and Biogeochemical Cycling

This compound is present in aquatic ecosystems, not only within the organisms that produce it but also as a component of organic matter. Sterols, including this compound, serve as biomarkers that can indicate the sources of organic matter in these environments. researchgate.net The presence of this compound in sediments and particulate matter within aquatic systems like bays suggests its contribution to the biogeochemical cycling of organic carbon. researchgate.net

Studies on the biogeochemistry of sterols in marine environments, such as in plankton, settling particles, and sediments, have shown the presence of this compound originating from macroalgae. researchgate.netcollectionscanada.gc.ca This highlights its movement and transformation within aquatic food webs and sedimentary processes. The cycling of organic matter in aquatic ecosystems is driven by microorganisms and is influenced by various factors, including the input of compounds like sterols from primary producers. tos.orgmdpi.comnih.gov

Data on the distribution of sterols in different sources within an aquatic ecosystem can provide insights into the relative contributions of various organisms to the organic matter pool.

| Source of Organic Matter | Representative Sterols Identified |

| Phytoplankton (diatoms) | Cholesterol, Cholestanol, Desmosterol (B1670304), Brassicasterol, 24-Methylenecholesterol (B1664013), 24-Methylenecholestanol, Dimethyldehydrocholestanol |

| Dinoflagellates | Dinosterol, Dehydrodinosterol, 4-Methylcholesterol, Dimethyldehydrocholesterol, Cholesterol, Cholestanol |

| Macroalgae | Fucosterol, This compound , Isofucosterol, Isothis compound, Cholesterol, Cholestanol |

| Higher Plants | 24-Ethylcholesterol (B169355), 24-Ethylcholestanol, 24-Methylcholesterol, 4-Methylcholestanol, Ethylcholesta-5,22-dienol, Ethylcholest-22-enol, C30 D5 steratrienol |

| Zooplankton | trans-22-Dehydrocholesterol, trans-22-Dehydrocholestanol, 24-Nordehydrocholesterol, 24-Nordehydrocholestanol, Cholesterol, Cholestanol, Occelasterol |

This table illustrates that this compound is a characteristic sterol associated with macroalgae in this specific study context. researchgate.net

Advanced Isolation and Purification Techniques for Research

The isolation and purification of this compound from its natural sources, particularly from complex matrices like seaweed or plant tissues, require advanced techniques to obtain high purity levels for research and analysis. Conventional methods for isolating phytosterols (B1254722), including this compound, often involve a combination of extraction, saponification, and chromatographic techniques. nih.govnih.gov

Typical initial steps may involve solvent extraction of the plant or algal material. znaturforsch.comnih.gov Following extraction, saponification is often employed to hydrolyze sterol esters and glycosides, yielding free sterols and stanols. nih.govnih.gov Liquid-liquid extraction can then be used to further partition the compounds based on their solubility. nih.govnih.gov

Chromatographic methods are crucial for the purification of this compound from mixtures of other lipids and sterols that have similar chemical properties. Techniques such as silica (B1680970) gel column chromatography are commonly used for initial separation. znaturforsch.comnih.gov For higher purity, advanced chromatographic techniques are employed. Gas chromatography (GC) is a powerful tool for the identification, separation, and quantification of phytostanols like this compound. nih.gov Sample preparation for GC often involves derivatization, such as silylation, to make the compounds more volatile. znaturforsch.comnih.gov High-resolution gas chromatography (HRGC) with flame ionization detection (FID) or coupled with mass spectrometry (GC/MS) provides detailed analysis and confirmation of the compound's identity. znaturforsch.comnih.gov

Extraction Protocols from Biological Matrices

The initial and crucial step in the analysis and isolation of phytosterols, including this compound, from biological matrices is sample preparation, which primarily involves extraction aocs.orgresearchgate.net. The goal of extraction is to isolate the sterol fraction from the complex biological matrix aocs.org.

Conventional extraction methods for phytosterols from biomass include Soxhlet extraction, maceration, heating under reflux, percolation, and hydrodistillation researchgate.netnih.gov. These methods typically utilize organic solvents such as dichloromethane, petroleum ether, or n-hexane, often involving heat and mechanical agitation researchgate.netnih.gov. Soxhlet extraction, particularly with dichloromethane, petroleum ether, or n-hexane, remains a common laboratory-scale method for phytosterol extraction researchgate.net. However, these conventional techniques can be time-consuming and require large volumes of organic solvents, some of which pose environmental and health risks researchgate.netnih.gov.

To address the limitations of conventional methods, advanced techniques are being explored nih.gov. For instance, microwave-assisted extraction has been used for the extraction of compounds from algae researchgate.net. Another approach involves solid-liquid extraction. For example, dried marine algae can be mechanically crushed to a fine particle size before extraction google.comgoogle.com. The raw material powder is then leached with an extraction solvent, such as ethanol (B145695) or propyl carbinol, at a specific ratio and concentration google.comgoogle.com. Ultrasonication can be applied during the leaching process to improve extraction efficiency google.comgoogle.com. Following ultrasonication, the suspension may be soaked for a period at room temperature or slightly elevated temperatures google.comgoogle.com. The filtrate is collected after solid-liquid separation google.com. Multiple leaching steps can be performed to maximize the recovery of the target compounds google.com. The combined filtrates are then typically concentrated under reduced pressure google.com.

Detailed research findings indicate that the efficiency of this compound extraction can be influenced by various factors, including extraction time, temperature, the ratio of sample weight to solvent volume, and the concentration of the alcohol used as the solvent researchgate.net. Studies optimizing the extraction of fucosterol from Sargassum fusiforme found that the ratio of sample weight to solvent volume was the most significant factor affecting the extraction rate, followed by the concentration of alcohol researchgate.net. Optimized conditions for fucosterol extraction from Sargassum fusiforme included extraction at 60°C for 4 hours, using 90% alcohol and a 1:20 sample weight/solvent volume ratio researchgate.net.

Chromatographic Separation Methods for this compound Enrichment

Chromatographic separation methods are essential for the enrichment and purification of this compound from crude extracts, especially given the complex nature of biological matrices and the presence of various related sterols and lipids wikipedia.orgaocs.orgnih.gov. Due to the similar physicochemical properties of different sterols, isolating pure sterols from a mixture can be challenging nih.gov.

Gas chromatography (GC) is widely used for analyzing phytosterol content and composition aocs.org. GC, often coupled with mass spectrometry (GC-MS), is considered a valuable tool for the separation, identification, and quantification of phytosterols aocs.orgcollectionscanada.gc.ca. GC-MS can aid in identifying unknown phytosterol peaks and confirming the identification and purity of known compounds aocs.org. Standardized methods for phytosterol analysis often involve GC aocs.org. For GC analysis, phytosterols are typically derivatized, for example, into their trimethylsilyl (B98337) (TMS) ethers aocs.orgcollectionscanada.gc.ca.

High-performance liquid chromatography (HPLC) methods are also available for separating and quantifying different forms of phytosterols, including free sterols and their esters aocs.orggoogle.commun.ca.

Column chromatography is a common technique employed for the separation and enrichment of sterols. Silica gel column chromatography is frequently used for the separation of phytosterols nih.govgoogle.comgoogle.comredalyc.org. Different solvent systems, such as mixtures of ethyl acetate (B1210297) and petroleum ether with increasing polarity, can be used as eluents to separate different classes of compounds nih.govgoogle.com. For instance, a concentrated extract mixed with silica gel can be subjected to silica gel column chromatography, eluting with solvent mixtures of varying ratios google.com. This can lead to the separation of different lipid classes, including free phytosterols nih.gov.

Thin-layer chromatography (TLC) is another chromatographic technique used for the separation of sterols aocs.orgresearchgate.net. Preparative TLC can be used to enrich specific sterol fractions from unsaponifiable matter researchgate.net. Different sterol classes, such as 4-desmethylsterols, 4-monomethylsterols, and 4,4′-dimethylsterols, can be separated using TLC aocs.orgresearchgate.net.

Solid-phase extraction (SPE) is also utilized for the enrichment of phytosterols aocs.orgmun.ca. Disposable silica SPE columns and sequential elution with solvent mixtures of increasing polarity have been shown to provide higher recovery compared to traditional TLC for the separation of different phytosterol classes aocs.org.

High-speed countercurrent chromatography (HSCCC) is an advanced separation technique that has been applied to the isolation of compounds from algae extracts researchgate.net.

Following chromatographic separation, techniques such as crystallization can be used for further purification of this compound nih.govgoogle.comgoogle.com. For example, the solid obtained after evaporation of the eluted fractions can be dissolved in an alcoholic solvent and subjected to crystallization at low temperatures to obtain needle crystals of this compound google.com.

Research findings highlight the effectiveness of these chromatographic methods in obtaining enriched or purified this compound. For instance, a method utilizing silica gel column chromatography followed by crystallization has been reported to yield fucosterol with a purity greater than 90% google.comgoogle.com. The choice of chromatographic method and conditions depends on the complexity of the biological matrix and the desired purity of the final product.

Biosynthesis and Metabolic Pathways of Fucostanol

General Sterol Biosynthesis Pathways in Eukaryotes and Plants

Sterol synthesis in eukaryotes begins with the mevalonate (B85504) (MVA) pathway, which produces isoprenoid precursors. oup.comasm.org In photosynthetic eukaryotes, the methylerythritol phosphate (B84403) (MEP) pathway also contributes to this precursor pool. oup.com These precursors are then used to synthesize squalene (B77637). oup.comnih.gov

Early Stages from Squalene

Squalene, a 30-carbon isoprenoid compound, is a key intermediate in the sterol biosynthetic pathway. nih.gov Squalene synthase catalyzes the formation of squalene from two units of farnesyl diphosphate. nih.gov Subsequently, squalene is converted to 2,3-oxidosqualene (B107256) by squalene monooxygenase (squalene epoxidase). oup.comasm.org This epoxide is the substrate for the initial cyclization step, which represents a major branching point in sterol biosynthesis across different eukaryotic kingdoms. oup.comfrontiersin.org

Divergence from Cholesterol and Ergosterol (B1671047) Pathways

The cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). oup.com The type of OSC present determines the initial cyclic product and dictates the downstream pathway. In animals and fungi, lanosterol (B1674476) synthase (LAS) cyclizes 2,3-oxidosqualene to lanosterol, which is the precursor for cholesterol and ergosterol, respectively. oup.comfrontiersin.org In contrast, plants and some algae primarily utilize cycloartenol (B190886) synthase (CAS) to cyclize 2,3-oxidosqualene into cycloartenol. oup.comnih.gov Cycloartenol serves as the common precursor for the diverse array of phytosterols (B1254722) found in these organisms, including fucosterol (B1670223), the direct precursor of fucostanol. oup.comnih.gov Although plants mainly use the cycloartenol pathway, the presence of LAS functionality has also been observed in some plants, suggesting a potential minor lanosterol route. oup.compnas.org

The divergence point after oxidosqualene cyclization is critical. While animals and fungi proceed through lanosterol, plants and algae predominantly follow the cycloartenol pathway, leading to the synthesis of phytosterols that differ from cholesterol and ergosterol primarily by the presence of alkyl groups at the C-24 position. oup.commdpi.comnih.govbiorxiv.org

Enzymatic Steps and Key Enzymes Involved in this compound Formation

The biosynthesis of this compound from cycloartenol involves a series of enzymatic modifications, including demethylation, isomerization, and reduction steps. Key enzymes are involved in introducing the characteristic side chain modifications and saturating the sterol nucleus.

Cycloartenol Synthase (CAS) Activity

Cycloartenol synthase (CAS, EC: 5.4.99.8) is the pivotal enzyme in the plant and algal sterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to cycloartenol. nih.govpnas.orgmdpi.com This reaction involves the formation of a cyclopropane (B1198618) ring between C-9 and C-19 of the sterol structure. mdpi.com CAS activity is essential for the production of phytosterols, and studies have shown that regulating CAS gene expression can significantly influence sterol content and subsequently affect plant development. nih.govpnas.orgmdpi.com

Sterol Methyltransferase (SMT) Isoforms (SMT1, SMT2) and Substrate Specificity

Sterol methyltransferases (SMTs) are crucial enzymes responsible for introducing alkyl groups at the C-24 position of the sterol side chain, a defining feature of many phytosterols. nih.govmdpi.com Plants possess multiple SMT isoforms, notably SMT1 (EC: 2.1.1.41) and SMT2 (EC: 2.1.1.143), which are involved in primary and secondary methylation steps, respectively. mdpi.comnih.gov

SMT1 typically catalyzes the initial methylation of cycloartenol to form 24-methylenecycloartenol, marking the first step in introducing methyl groups to 24-desmethyl sterols. nih.govmdpi.comnih.gov SMT2 is involved in the second methylation, converting 24-methylenelophenol (B75269) to 24-ethylidenelophenol, a branch point for the synthesis of C24-methyl and C24-ethyl sterols. mdpi.com While SMT1 is primarily associated with the first methylation, and SMT2 with the second, there can be some overlap and promiscuity in their substrate specificity depending on the organism and specific enzyme. nih.govnih.govportlandpress.com Research indicates that SMT1 can perform both methyl additions in some contexts, and SMT2 can also contribute to both C1 and C2 additions. nih.govnih.gov The substrate specificity of SMTs is influenced by the position of the double bond in the sterol side chain (Δ24(25) or Δ24(28)) and the methylation status at C-4. portlandpress.com

Fucosterol, the precursor to this compound, is a C29 sterol, implying that it undergoes two methylation steps at the C-24 position. This process is mediated by SMT enzymes. The specific SMT isoforms and their sequential action leading to fucosterol can vary between different organisms.

Δ24-Sterol Reductase (DHCR24) in Fucosterol Reduction to this compound

The final step in the biosynthesis of this compound from fucosterol involves the reduction of the Δ24 double bond in the side chain. This reaction is catalyzed by Δ24-sterol reductase (DHCR24, also known as sterol side chain reductase 1 or DWF1 in plants). asm.orgmdpi.comnih.gov DHCR24 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that specifically reduces the double bond at the Δ24 position of sterol intermediates. wikipedia.orgfrontiersin.org

While DHCR24 is well-known for its role in the final step of cholesterol biosynthesis in mammals (converting desmosterol (B1670304) to cholesterol) nih.govwikipedia.orgfrontiersin.org, it also functions in the reduction of Δ24 double bonds in plant sterol pathways. asm.orgmdpi.comnih.gov In the context of this compound biosynthesis, DHCR24 catalyzes the conversion of fucosterol (a Δ24-sterol) to this compound (a saturated stanol at the C24-C25 position). nih.govresearchgate.net This enzyme's activity is crucial for the production of saturated stanols from their corresponding Δ24-sterol precursors. nih.gov

The biosynthesis of this compound thus involves a coordinated series of enzymatic reactions, starting from the general sterol pathway initiated by CAS, followed by methylation steps mediated by SMTs to form the fucosterol precursor, and finally the reduction of the Δ24 double bond by DHCR24.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Catalyzed Reaction | Role in this compound Biosynthesis |

| Cycloartenol Synthase | CAS | 5.4.99.8 | Cyclization of 2,3-oxidosqualene to cycloartenol | Initiates the plant/algal sterol pathway. nih.govpnas.orgmdpi.com |

| Sterol Methyltransferase 1 | SMT1 | 2.1.1.41 | Methylation at C-24 of sterol precursors | Involved in the formation of the C24 alkyl group. nih.govmdpi.comnih.gov |

| Sterol Methyltransferase 2 | SMT2 | 2.1.1.143 | Second methylation at C-24/C-28 of sterol precursors | Involved in the formation of the C24 ethyl group. mdpi.comnih.gov |

| Δ24-Sterol Reductase | DHCR24 | 1.3.1.72 | Reduction of the Δ24 double bond in sterols | Converts fucosterol to this compound. asm.orgmdpi.comnih.gov |

Table 2: Key Intermediates in this compound Biosynthesis (Simplified)

| Compound Name | Precursor/Product Relationship |

| Squalene | Precursor to 2,3-oxidosqualene. nih.gov |

| 2,3-Oxidosqualene | Substrate for CAS. oup.comasm.org |

| Cycloartenol | Product of CAS, precursor to phytosterols. oup.comnih.govmdpi.com |

| Fucosterol | Precursor to this compound, formed through SMT activity on intermediates derived from cycloartenol. nih.govresearchgate.net |

| This compound | Final product discussed. |

Note: This table represents a simplified view focusing on the direct pathway to this compound. The actual pathways involve numerous other intermediates and enzymes.

Precursors and Intermediate Metabolites

The synthesis of sterols, including those that can eventually lead to this compound, begins with fundamental precursors in the isoprenoid pathway.

Desmosterol (cholesta-5,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of cholesterol via the Bloch pathway. ontosight.aiwikipedia.org It contains a double bond at the C-24 position, which is a key site for subsequent modifications in the synthesis of C28 and C29 sterols, including the precursors of this compound. ontosight.aifrontiersin.org

24-Methylene-cholesterol (ergosta-5,24(28)-dien-3β-ol) is a C28 sterol that serves as a direct precursor in the biosynthesis of fucosterol, which can then be converted to this compound. biorxiv.orgfrontiersin.orgresearchgate.net The formation of 24-methylene-cholesterol from desmosterol involves the addition of a methyl group at the C-24 position, catalyzed by a C24-sterol methyltransferase (C24-SMT). biorxiv.org This enzyme is widely distributed in plants, protists, and fungi, but generally absent in animals, with some exceptions in marine sponges. biorxiv.org Research has shown that in some organisms, such as Ochromonas algarvensis, the same C24-SMT enzyme can catalyze sequential methylations, first converting desmosterol to 24-methylene-cholesterol and then adding a second methyl group to 24-methylene-cholesterol at C-28 to produce the C29 sterol fucosterol. biorxiv.org

The synthesis of cyclic sterol structures begins with the cyclization of 2,3-oxidosqualene. wikipedia.org This epoxide is formed from squalene through the action of squalene monooxygenase. wikipedia.org 2,3-Oxidosqualene is a central intermediate that is then cyclized by various oxidosqualene cyclases to produce different cyclic triterpenoids, including the precursors to sterols like lanosterol (in animals and fungi) and cycloartenol (in plants and algae). wikipedia.org While the direct link showing 2,3-oxidosqualene specifically initiating a pathway solely dedicated to this compound is not explicitly detailed in the provided context, its role as the precursor to the fundamental sterol skeleton from which compounds like desmosterol and subsequently fucosterol are derived is well-established within the broader sterol biosynthetic network.

Desmosterol and 24-Methylene-cholesterol as Methylation Substrates

Regulation of this compound Biosynthesis

Information specifically detailing the regulatory mechanisms controlling this compound biosynthesis is limited in the provided search results. However, sterol biosynthesis pathways in general are known to be subject to complex regulation, often involving feedback mechanisms based on the levels of downstream sterols. For instance, cholesterol and its oxysterol derivatives can regulate their metabolic fate through end-product repression and activation of catabolism. researchgate.net It is plausible that similar regulatory mechanisms exist for this compound biosynthesis, potentially influenced by the levels of this compound or related sterols within the organism.

Metabolic Transformations and Fate of this compound in Organisms

This compound itself can undergo metabolic transformations in various organisms, particularly in those that consume fucosterol or other related sterols.

A key metabolic transformation leading to this compound is the reduction of fucosterol. Fucosterol (stigmasta-5,24(28)-dien-3β-ol) is an abundant sterol in many algae. wikipedia.orglipidmaps.orgfrontiersin.org The conversion of fucosterol to this compound (24-ethylcholesterol or stigmastanol) involves the reduction of the double bond at the C5-C6 position and the C24(28) double bond in the side chain. wikipedia.orgpnas.orgescholarship.org Research in the pathogenic fungus Phytophthora cactorum, which cannot synthesize sterols de novo, showed that when fed fucosterol, it was metabolized to 24-ethylcholesterol (B169355) (this compound). pnas.org This indicates the presence of enzymatic machinery capable of reducing the side chain double bond and potentially the ring double bond in organisms that assimilate exogenous sterols. Stigmastanol (B1215173) (this compound) is described as the product of the reduction of β-sitosterol and the hydrogenation of stigmasterol (B192456). wikipedia.org

Biotransformation of sterols, including this compound and its precursors, occurs in various organisms, such as fungi and marine invertebrates. As mentioned, Phytophthora cactorum can metabolize fucosterol to 24-ethylcholesterol. pnas.org

Insects, which generally lack the ability for de novo sterol synthesis, require dietary phytosterols like sitosterol (B1666911) and stigmasterol. acs.org They can convert these phytosterols to cholesterol through side-chain dealkylation at the C-24 position. acs.org Fucosterol epoxide has been identified as a key intermediate in the conversion of sitosterol to cholesterol in insects like the silkworm Bombyx mori. acs.orgnih.gov Incubation of labeled fucosterol epoxides with cell-free preparations from silkworm guts resulted in their conversion to desmosterol and cholesterol, indicating enzymatic activity for these transformations. acs.orgnih.gov

Marine organisms, such as mussels and oysters, have limited de novo sterol synthesis capabilities and incorporate dietary sterols from sources like algae. mun.ca Studies on oysters have shown the ability to synthesize 24-methylenecholesterol (B1664013) and 24-ethyldiencholesterol from acetate (B1210297), suggesting some capacity for side-chain modification. mun.ca The presence of this compound and other sterols in marine organisms like macroalgae and zooplankton further highlights the metabolic processing and accumulation of these compounds within marine food webs. researchgate.net

The biotransformation of sterols can also involve the formation of derivatives such as steryl esters. Studies on mussels have investigated the composition of free sterols and steryl esters, indicating the metabolic processing and storage of assimilated sterols. mun.ca

Reduction of Fucosterol to this compound (24-ethylcholesterol)

Genetic and Genomic Approaches to Elucidate Biosynthetic Pathways

Studies employing genome-wide association (GWA) have successfully identified loci and candidate genes influencing phytosterol variation in plants like sesame (Sesamum indicum L.). mdpi.com For example, a GWA study identified candidate genes associated with campesterol (B1663852) and stigmasterol content, highlighting genes involved in metabolic processes, cellular processes, binding, and catalytic activity. mdpi.com One specific gene, SINPZ1100015, encoding a NAC domain-containing protein, was strongly associated with variations in stigmasterol and campesterol content in sesame, suggesting its potential role as a major effect gene for phytosterol variation. mdpi.com

Transcriptomic and proteomic analyses complement genomic data by revealing the expression levels of genes and the presence of corresponding proteins involved in sterol synthesis. Studies in marine annelids, for example, have used transcriptomics and proteomics to confirm the expression of enzymes like C24-SMT, which is essential for sitosterol synthesis and potentially involved in this compound biosynthesis as this compound is a derivative of sitosterol. biorxiv.org

The biosynthesis of plant sterols primarily occurs via the mevalonate (MVA) pathway, involving a series of enzyme-catalyzed steps. frontiersin.orgresearchgate.net Key enzymes in the phytosterol biosynthetic pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), C24-sterol methyltransferase (SMT), and sterol C-22 desaturase (CYP710A). mdpi.com this compound is a stanol, meaning it lacks double bonds in the sterol ring structure and the side chain, distinguishing it from sterols like fucosterol. The conversion of sterols to stanols typically involves reduction steps. While the biosynthesis of fucosterol involves enzymes like C24-SMT, the final steps leading to this compound would involve the reduction of double bonds, likely catalyzed by reductases such as sterol reductases. wikipedia.org

Genetic studies using mutants have also been instrumental in deciphering sterol biosynthesis pathways. For instance, studies on Arabidopsis mutants with defects in sterol synthesis genes, such as fackel (fk) which encodes a sterol C-14 reductase, have provided insights into the importance of different sterols for plant development and the interconnectedness of sterol biosynthetic branches. nih.gov

Functional Reconstitution of Pathways in Heterologous Systems (e.g., Yeast)

Functional reconstitution of phytosterol biosynthetic pathways in heterologous systems, particularly in Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful strategy to study individual enzymes and entire pathways. Yeast is a favored host due to its well-characterized genetics, ease of manipulation, and existing machinery for sterol biosynthesis (ergosterol pathway). escholarship.orgnih.gov

The goal of reconstituting plant phytosterol pathways in yeast is often to create platforms for producing specific phytosterols or to characterize plant membrane-bound enzymes involved in these pathways. escholarship.orgnih.gov However, establishing heterologous sterol pathways in yeast presents challenges, including potential crosstalk between the introduced plant pathway and the endogenous ergosterol biosynthesis, as well as the efficient esterification of heterologous sterols in yeast, which can limit their availability for downstream enzymatic reactions. nih.govbiorxiv.org

Despite these challenges, researchers have successfully engineered yeast strains to produce various phytosterols by introducing plant enzymes. For example, the biosynthesis of campesterol has been established in yeast using plant enzymes such as DWF1, DWF5, and DWF7. nih.gov While initial attempts to produce downstream products from campesterol in yeast were hindered by factors like sterol esterification, metabolic engineering strategies, including upregulating the mevalonate pathway and potentially modifying yeast acyltransferases responsible for sterol esterification, have improved phytosterol titers and availability. nih.govbiorxiv.org

Studies have shown that the presence of specific phytosterols in the yeast membrane can influence the activity of reconstituted plant membrane enzymes, suggesting that creating a "plantinized" yeast environment with altered sterol composition can be beneficial for studying plant membrane proteins involved in metabolism. nih.gov

The reconstitution of pathways in yeast allows for the characterization of plant enzymes in a controlled environment, helping to elucidate their substrate specificity and catalytic activity within the context of the broader biosynthetic route. escholarship.org This approach is particularly valuable for studying enzymes involved in the later stages of phytosterol biosynthesis, including those that might be involved in the reduction of fucosterol to this compound.

Research findings indicate that engineering yeast for phytosterol production involves optimizing various aspects, including tuning upstream pathways like the farnesyl pyrophosphate (FPP) pathway and performing retro genetic engineering. escholarship.org Successful reconstitution efforts have yielded yeast strains capable of producing significant titers of phytosterols like campesterol and β-sitosterol. nih.govbiorxiv.org

The challenges and successes in reconstituting phytosterol pathways in yeast highlight the complexity of sterol metabolism and the potential of synthetic biology approaches to dissect and engineer these pathways for both fundamental research and potential biotechnological applications.

Mechanistic Investigations of Fucostanol S Biological Activities in Vitro and Preclinical Models

Neuropharmacological Mechanisms

System pharmacology and in silico analyses have been employed to investigate the potential neuropharmacological mechanisms of fucostanol, particularly in the context of neurodegenerative disorders (NDD) nih.govresearchgate.net. These studies suggest that this compound may interact with various signaling molecules, receptors, and enzymes relevant to neuronal function and survival nih.govresearchgate.net.

Modulation of Signaling Molecules and Receptors (e.g., LXR-β, GR, TrkB, TLR2/4)

In silico studies indicate that this compound exhibits significant binding affinity to several key receptors involved in neurobiological processes nih.govresearchgate.net. These include liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), and toll-like receptor 2/4 (TLR2/4) nih.govresearchgate.net.

Molecular docking and binding energy calculations have shown that this compound has notable binding affinities to LXR-β, GR, and TrkB, suggesting their potential importance in its neuropharmacological activity nih.gov. This compound also demonstrated interaction with TLR2 and TLR4, indicating a possible role in modulating inflammation-induced NDD pathology through TLR-mediated immune responses nih.gov.

Table 1: In Silico Binding Affinities of this compound to Key Receptors

| Receptor | Binding Energy (kcal/mol) |

| LXR-β | -80.37 nih.gov |

| GR | -49.53 nih.gov |

| TrkB | -34.06 nih.gov |

| TLR2 | -33.86 nih.gov |

Activation of LXR-β, for instance, is known to regulate cholesterol homeostasis and can antagonize the expression of proinflammatory cytokines triggered by TLR activation nih.gov. The binding affinity to TrkB suggests that this compound might function as a BDNF-mimetic, potentially modulating neuronal growth and survival via the neurotrophin/PI3K/Akt signaling pathway nih.gov.

Enzyme Inhibition (e.g., β-secretase (BACE1), Acetylcholinesterase (AChE))

This compound has been investigated for its potential to inhibit enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1) and Acetylcholinesterase (AChE) nih.govmdpi.com. Aberrant BACE1 activity is linked to the pathogenesis of Alzheimer's disease (AD) due to its role in the production of amyloid-β (Aβ) nih.govmdpi.comnih.gov. Inhibiting BACE1 is considered a therapeutic strategy for reducing Aβ accumulation mdpi.comnih.gov.

Studies have shown that fucosterol (B1670223) (a closely related compound to this compound) can inhibit BACE1 activity in a non-competitive manner mdpi.com. Computational analysis suggests that fucosterol can dock at the active site of BACE1 through hydrogen bonding and hydrophobic interactions mdpi.com.

Cholinesterase inhibitors are used to temporarily improve cholinergic neurotransmission in AD mdpi.comscribd.com. Fucosterol has demonstrated dose-dependent inhibition against both AChE and butyrylcholinesterase (BChE) activities mdpi.com. Enzyme kinetics and structural analysis suggest that fucosterol acts as a non-competitive inhibitor of AChE mdpi.com.

Impact on Neuronal Survival Pathways

Network pharmacology analysis indicates that this compound may target proteins in cellular pathways associated with neuronal survival, including neurotrophin signaling and PI3K/Akt signaling nih.govresearchgate.net. The neurotrophin signaling pathway is crucial for the maturation, growth, and survival of neurons nih.gov. Deregulation of this pathway is associated with neurodegenerative pathology nih.gov.

The significant binding affinity of this compound to TrkB, a key component of the neurotrophin signaling pathway, suggests that it could modulate neuronal growth and survival nih.gov. Co-activation of the TrkB/PI3K/Akt signaling pathway and the Nrf2/ARE antioxidant system might synergistically confer neuroprotection nih.gov.

Anti-Inflammatory and Immunomodulatory Effects

This compound and related phytosterols (B1254722) have demonstrated anti-inflammatory and immunomodulatory properties nih.govresearchgate.net. These effects are often mediated through the regulation of cytokine production and modulation of immune cell responses.

Regulation of Proinflammatory Cytokine Production (e.g., IL-6, TNF-α)

Studies on fucosterol have shown its ability to ameliorate inflammation by reducing the secretion of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α in stimulated microglial cells and macrophages mdpi.com. Fucosterol has been shown to downregulate the transcription and production of TNF-α and IL-6 mdpi.com.

The anti-inflammatory effects of fucosterol may involve the suppression of NF-κB signaling, a key pathway in the regulation of inflammatory responses mdpi.com. Additionally, fucosterol has been reported to inhibit the activation and nuclear translocation of NF-κB mdpi.com.

Modulation of Th1/Th2 Ratio and Treg Cytokine Levels (e.g., IL-10)

While direct studies specifically on this compound's impact on the Th1/Th2 ratio and Treg cytokine levels like IL-10 were not prominently found for this compound itself in the search results, related research on immunomodulation provides context. The balance between Th1 and Th2 cytokines is crucial for regulating immune responses romj.orgfrontiersin.org. Th1 cells are typically associated with cell-mediated immunity and produce cytokines like IFN-γ, while Th2 cells are involved in humoral immunity and produce cytokines such as IL-4, IL-5, IL-6, and IL-10 romj.orgfrontiersin.org. IL-10 is considered an anti-inflammatory cytokine produced by various immune cells, including Th0, Th2, monocytes, macrophages, and B-cells, and can decrease the secretion of Th1 cytokines like IFN-γ romj.org. Modulation of this balance and the levels of regulatory cytokines like IL-10 are key aspects of immunomodulation romj.orgfrontiersin.orgnih.gov.

Table 2: Proinflammatory Cytokines Modulated by Fucosterol (Related Compound)

| Cytokine | Effect of Fucosterol Treatment |

| IL-6 | Reduced secretion/production mdpi.com |

| TNF-α | Reduced secretion/production mdpi.com |

| IL-1β | Reduced secretion mdpi.com |

Further research is needed to specifically delineate this compound's direct effects on the Th1/Th2 balance and IL-10 production.

Influence on NF-κB Activity and Cellular Response to ROS

Reactive Oxygen Species (ROS) are signaling molecules that can influence various cellular processes, including inflammation and the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) mdpi.comdovepress.commdpi.com. NF-κB is a key regulator of genes involved in immune responses, inflammation, cell growth, and survival mdpi.comuliege.be. The interaction between ROS and NF-κB signaling is complex; ROS can both activate and suppress NF-κB pathways depending on their concentration and the cellular context mdpi.comuliege.beoncotarget.com.

Mechanisms by which ROS influence NF-κB include the direct modification and activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB mdpi.comdovepress.com. This degradation allows NF-κB dimers to translocate to the nucleus and initiate gene transcription mdpi.comuliege.be. Excessive ROS levels can disrupt IKK regulation, potentially leading to sustained NF-κB activation mdpi.com. Additionally, ROS can directly modify cysteine residues within proteins of the NF-κB cascade, including IKK mdpi.comuliege.be. DNA damage induced by ROS can also indirectly stimulate NF-κB activation mdpi.com.

While direct mechanistic studies specifically detailing this compound's influence on NF-κB activity and cellular response to ROS were not prominently found in the provided search results, related sterols have been implicated in influencing these pathways. For instance, accumulation of certain sterols, such as 24,25-dihydrolanosterol, has been indicated to activate the NF-κB pathway biorxiv.org. Stigmasterol (B192456), a related phytosterol, has been shown to affect the generation of mitochondrial reactive oxygen species frontiersin.org. Given that this compound is a phytostanol, further research may elucidate specific mechanisms by which it might interact with ROS and the NF-κB signaling cascade.

Mechanisms in Cellular Proliferation and Apoptosis (e.g., Anti-Cancer Research)

Research into the potential anti-cancer effects of phytosterols, including compounds like this compound, has explored their influence on cellular proliferation and apoptosis through various molecular pathways.

Targeting Key Pathways (e.g., MAPK1, EGFR, GRB2, IGF2, MAPK8, SRC, Raf/MEK/ERK)

Phytosterols and related compounds have been investigated for their ability to modulate signaling pathways critical for cell growth, division, and survival. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are heavily involved in cell proliferation and survival nih.govmdpi.commdpi.com. Adaptor proteins like Growth Factor Receptor-Bound protein 2 (GRB2) play a role in linking activated EGFR to these downstream pathways nih.govmdpi.com. SRC kinases are also involved in EGFR and other signaling networks that influence cell behavior mdpi.comoncotarget.com. MAPK1 (ERK1) and MAPK8 (JNK) are components of MAPK pathways that can regulate proliferation and apoptosis dovepress.commdpi.comuliege.bemdpi.commdpi.comnih.gov.

Studies on related phytosterols provide insights into potential mechanisms. Beta-sitosterol (B1209924) has been shown to inhibit cell proliferation and induce apoptosis in stomach cancer cells, with mechanisms potentially involving the modulation of the Bcl-2/Bax ratio and induction of DNA damage nih.gov. It has also been reported to affect the MAPK pathway (ERK1/2) and the PI3K/Akt/mTOR pathway nih.gov. Stigmasterol, another related phytosterol, has been found to influence the Akt/mTOR signaling pathway and mitochondrial ROS generation, impacting apoptosis and proliferation frontiersin.orgmdpi.com. While direct studies detailing this compound's specific interactions with all these pathways (MAPK1, EGFR, GRB2, IGF2, MAPK8, SRC, Raf/MEK/ERK) were not comprehensively found in the provided results, its structural similarity to other bioactive phytosterols suggests potential for similar mechanistic influences, an area open for further dedicated research.

Estrogen Receptor (ERα) Interaction and Inhibition

The Estrogen Receptor alpha (ERα) is a significant therapeutic target, particularly in hormone-dependent breast cancer, where its overexpression can lead to excessive cell proliferation pbbmi.orgatlantis-press.com. Molecular docking studies have explored the potential of various phytosterols, including this compound, to interact with and inhibit ERα. These studies suggest that this compound, alongside other phytosterols like beta-sitosterol and stigmasterol, exhibits binding affinity towards both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) pbbmi.orgatlantis-press.com. This interaction indicates a potential mechanism by which this compound could exert anti-breast cancer effects, specifically by inhibiting ERα activity pbbmi.org.

A molecular docking study investigating phytosterols from Stenochlaena palustris found that this compound had a binding affinity of -7.7 kcal/mol towards the ERα receptor (PDB ID: 1X7R) and -7.5 kcal/mol towards the ERβ receptor (PDB ID: 1X7J) atlantis-press.com. Another in silico study examining potential inhibitors of ERα in breast cancer reported that beta-sitosterol showed inhibitory activity against ERα with a value of 7.35 µM ui.ac.id. These findings from molecular docking simulations suggest a plausible mechanism for this compound's potential impact on hormone-sensitive cancers through interaction with estrogen receptors.

Table 1: Molecular Docking Binding Affinities of Phytosterols to Estrogen Receptors

| Compound | ERα Binding Affinity (kcal/mol) (PDB ID: 1X7R) atlantis-press.com | ERβ Binding Affinity (kcal/mol) (PDB ID: 1X7J) atlantis-press.com |

| This compound | -7.7 | -7.5 |

| Beta-sitosterol | -7.3 | -6.8 |

| Stigmasterol | -8.1 | -6.8 |

| Campesterol (B1663852) | -8.1 | -6.8 |

| Cholesterol | -7.6 | -6.3 |

| Genistein | -7.7 | -6.4 |

Note: Lower binding affinity values (more negative) generally indicate stronger binding.

Negative Regulation of Apoptotic Processes and Cell Proliferation

The ability to negatively regulate cell proliferation and promote apoptosis is a key aspect of the anti-cancer potential of various compounds. Related phytosterols, such as stigmasterol and beta-sitosterol, have demonstrated effects on these processes in different cancer cell lines frontiersin.orgnih.govnih.govmdpi.com. Studies indicate that these sterols can promote apoptosis by upregulating pro-apoptotic genes (e.g., Bax, p53) and downregulating anti-apoptotic genes (e.g., Bcl-2) frontiersin.orgnih.gov. They may also induce DNA damage and activate caspases, key executioners of apoptosis frontiersin.orgnih.gov. Inhibition of cell proliferation by these compounds can involve effects on the cell cycle and modulation of related proteins frontiersin.orgmdpi.com.

While specific detailed mechanisms for this compound's negative regulation of apoptosis and cell proliferation were not extensively provided in the search results beyond its potential ERα interaction, its classification as a phytostanol and the observed effects of related compounds suggest that it may share similar properties. The investigation into this compound's potential as an anti-cancer agent, particularly through ERα inhibition, aligns with the broader research on phytosterols influencing cancer cell fate.

Influence on Lipid Metabolism (Preclinical, Mechanistic Focus)

One of the most well-established biological activities of phytosterols and stanols, including this compound, is their influence on lipid metabolism, specifically the inhibition of cholesterol absorption.

Inhibition of Cholesterol Absorption at the Intestinal Level

Phytosterols and their saturated counterparts, phytostanols (such as this compound/stigmastanol), are known to effectively reduce the absorption of cholesterol in the intestine wikipedia.orglipidmaps.orgmdpi.comcaldic.commdpi.comresearchgate.netsemanticscholar.org. This effect is a primary mechanism by which these compounds contribute to lowering plasma LDL-cholesterol levels mdpi.commdpi.com.

The main proposed mechanism involves competition for incorporation into mixed micelles in the lumen of the small intestine mdpi.comcaldic.commdpi.com. During digestion, cholesterol is solubilized within these micelles, which are then transported to the surface of the intestinal enterocytes for absorption caldic.com. Phytosterols and stanols, having structures similar to cholesterol, compete for space within these micelles mdpi.comcaldic.commdpi.com. Because phytosterols and stanols have a higher affinity for the micelles than cholesterol, they displace cholesterol, reducing the amount of cholesterol available for uptake by the intestinal cells caldic.commdpi.com.

Beyond micellar competition, the interaction with intestinal sterol transporters also plays a role. The Niemann-Pick C1-like 1 (NPC1L1) protein, located on the apical membrane of enterocytes, is a key transporter responsible for facilitating cholesterol uptake caldic.comsemanticscholar.org. While some studies initially suggested that phytosterols might reduce NPC1L1 expression, other research indicates that their inhibitory effect on cholesterol absorption can occur independently of significant changes in the expression levels of NPC1L1 or ABC sterol transporters mdpi.commdpi.com. ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, are present in the intestinal lining and function to efflux excess sterols, including cholesterol and phytosterols, back into the intestinal lumen for excretion caldic.commdpi.comresearchgate.net. Phytosterols interact with these transporters, promoting their own efflux and further limiting net sterol absorption mdpi.com.

Preclinical studies have demonstrated the efficacy of this compound (stigmastanol) in inhibiting cholesterol absorption. Animal studies suggest that stigmastanol (B1215173) inhibits the absorption of dietary cholesterol wikipedia.orglipidmaps.org. For example, stigmastanol was shown to reduce cholesterol uptake in isolated rat jejunal loops lipidmaps.org. It also decreased liver cholesterol levels and prevented atheroma formation in rabbits when administered with a cholesterol-containing diet lipidmaps.org.

Table 2: Proposed Mechanisms of Phytosterol/Phytostanol Action on Intestinal Cholesterol Absorption

| Mechanism | Description |

| Micellar Competition | Compete with cholesterol for incorporation into mixed micelles in the intestinal lumen. mdpi.comcaldic.commdpi.com |

| Displacement from Micelles | Higher affinity for micelles leads to displacement of cholesterol. caldic.commdpi.com |

| Interaction with Transporters | Influence activity of uptake (NPC1L1) and efflux (ABCG5/ABCG8) transporters, promoting sterol excretion. caldic.commdpi.com |

Modulation of Hepatic Fatty Acid and Triglyceride Metabolism

The liver plays a central role in regulating lipid homeostasis, including the metabolism of fatty acids and triglycerides nih.govnih.gov. Hepatic fatty acids originate from dietary intake, adipose tissue release, and de novo synthesis nih.govxiahepublishing.com. These fatty acids can either undergo oxidation or be incorporated into complex lipids, such as triglycerides nih.govmdpi.com. Under normal conditions, the liver stores limited amounts of triglycerides but exports them in the form of very-low-density lipoproteins (VLDL) nih.gov. Disturbances in hepatic fatty acid metabolism can lead to triglyceride accumulation, a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD) nih.govxiahepublishing.com.

Studies on phytosterol esters, which can contain this compound, have indicated effects on hepatic fatty acid profiles. In rats with NAFLD, treatment with phytosterol ester significantly decreased hepatic saturated fatty acid levels while increasing levels of monounsaturated fatty acids (specifically C16:1 n-7) and polyunsaturated fatty acids in the liver, serum, and adipose tissue nih.gov. An increase in C22:5 n-3, a fatty acid negatively correlated with hepatic steatosis severity, was also observed nih.gov. These changes in fatty acid composition were potentially linked to the upregulation of stearoyl-coenzyme A desaturase-1 and fatty acid desaturase-1 nih.gov.

While direct studies specifically on this compound's modulation of hepatic fatty acid and triglyceride metabolism are less detailed in the provided snippets, research on the related compound fucosterol offers some insight. Fucosterol did not induce cellular triglyceride accumulation in HepG2 cells, which was primarily attributed to its upregulation of Insig-2a. nih.gov. Insig-2a delays the nuclear translocation of SREBP-1c, a key transcription factor involved in hepatic lipogenesis nih.gov. This suggests a potential mechanism by which certain sterols can influence hepatic lipid synthesis pathways.

Activation of Nuclear Receptors (e.g., Liver X Receptor (LXR) agonists)

Nuclear receptors are a family of ligand-activated transcription factors that regulate diverse biological processes, including metabolism and development nih.govcellsignal.comembopress.org. They are activated by lipid-soluble signals that cross the cell membrane and can control gene expression by binding to DNA and recruiting coactivator or corepressor proteins nih.govcellsignal.com. Liver X Receptors (LXRs), specifically LXR-α and LXR-β, are nuclear receptors known to regulate the expression of genes involved in lipid metabolism and cholesterol homeostasis nih.govresearchgate.net.

This compound has been identified as a selective modulator of liver X receptors nih.govncats.io. Research indicates that fucosterol, a related sterol, can act as a dual LXR agonist, stimulating the transcriptional activity of both LXR-α and LXR-β in reporter gene assays in a dose-dependent manner nih.gov. This activation was attenuated by an LXR antagonist nih.gov. Fucosterol also promoted co-activator recruitment in cell-free analysis nih.gov. Activation of LXRs by fucosterol in THP-1-derived macrophages led to the transcriptional activation of ABCA1, ABCG1, and ApoE, genes crucial for reverse cholesterol transport, resulting in a significant increase in cholesterol efflux nih.gov. Furthermore, fucosterol regulated intestinal NPC1L1 and ABCA1 in Caco-2 cells nih.gov.

Molecular simulation studies have suggested that fucosterol exhibits significant binding affinity to LXR-β nih.gov. The interaction pattern, particularly with residues like Trp457 and Glu281, is considered a critical mechanism for LXR-β activation nih.gov. These findings indicate that this compound and related sterols can influence lipid metabolism and cholesterol homeostasis, at least in part, through the activation of LXRs.

Data on LXR activation by Stigmastanol (this compound) is available, showing agonist activity for LXR-beta with an EC50 of 110.0 nM ncats.io.

| Compound | Target | Activity | EC50 (nM) |

| Stigmastanol | LXR-beta | Agonist | 110.0 |

Antimicrobial Properties and Associated Mechanisms

Phytosterols, including those structurally similar to this compound, have demonstrated antimicrobial potential against a range of microorganisms jmb.or.krnih.gov. This activity may involve various mechanisms, such as disrupting bacterial cell surface proteins and modifying bacterial membrane composition nih.govd-nb.info.

While specific detailed mechanistic studies on this compound's antimicrobial properties were not extensively found in the provided snippets, related phytosterols like stigmasterol have shown bacteriostatic and bactericidal activities against both Gram-positive and Gram-negative bacteria nih.gov. Studies on extracts containing stigmasterol have also reported antifungal activities against certain Candida species and other pathogenic fungi nih.gov.

Research on fucosterol isolated from Dictyota dichotoma and Sargassum granuliferum seaweeds showed antibacterial activity, particularly against Gram-negative bacteria japsonline.com. Fucosterol demonstrated inhibitory effects against two tested bacteria, performing better than some other isolated compounds japsonline.com.

The mechanism of action of some antimicrobial compounds, including certain peptides, involves affecting cell membranes by destabilization or disruption of phospholipids (B1166683), leading to increased membrane permeability and cell death mdpi.com. Phytosterols, due to their structural similarity to cholesterol, which is a key component of eukaryotic cell membranes, could potentially interact with microbial membranes, although the composition of bacterial membranes differs significantly from eukaryotic membranes whiterose.ac.uknih.govresearchgate.net. Some unsaturated fatty acids, which can be associated with phytosterols in esters, are known to increase membrane fluidity and disrupt bacterial cell membranes jmb.or.kr.

Antioxidant Activities

Antioxidant activity is a property observed in various natural compounds, including phytosterols nih.govmdpi.comnhri.org.tw. Antioxidants function by scavenging free radicals, thereby mitigating oxidative stress nih.govscispace.com.

The antioxidant activity of phytosterols has been confirmed in numerous studies nih.gov. Mechanisms underlying this activity can include hydrogen transfer (HT) reactions, particularly against peroxyl radicals, and radical adduct formation (RAF) when dealing with highly reactive peroxyl radicals nih.gov. Beyond direct radical scavenging, phytosterols can also enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while simultaneously reducing levels of peroxides and reactive oxygen species (ROS) nih.gov.

While specific details on this compound's antioxidant mechanisms were not detailed in the provided snippets, the general mechanisms described for phytosterols are likely applicable. For example, fucosterol has been reported to attenuate oxidative stress by upregulating antioxidant enzymes like GPX1, SOD, CAT, and HO-1 via Nrf2 activation nih.gov. This suggests a pathway through which this compound, as a related sterol, might exert antioxidant effects.

Effects on Cellular Membranes and Homeostasis

Sterols are integral components of eukaryotic cellular membranes, playing crucial roles in their structural and functional organization whiterose.ac.uknih.govmdpi.com. They influence membrane properties such as fluidity, molecular packing of acyl chains, permeability, and the formation of lateral domains or "rafts" nih.govmdpi.com. While cholesterol is the predominant sterol in animal cell membranes, phytosterols like this compound are found in plants and algae and also interact with lipid bilayers whiterose.ac.uknih.gov.

This compound and other phytosterols, similar to cholesterol, can support liquid-ordered membrane phases and induce coexistence between liquid-ordered and liquid-disordered domains in lipid bilayers nih.gov. Studies using biophysical techniques have shown that fucosterol and desmosterol (B1670304) induce acyl-chain order in liquid membranes, although less effectively than cholesterol and ergosterol (B1671047) nih.gov. The order of effectiveness in inducing acyl-chain order was observed as cholesterol > ergosterol > desmosterol > fucosterol, potentially reflecting differences in their molecular structures, particularly at the hydrocarbon tail nih.gov.

Phytosterols can influence cellular homeostasis, partly through their interactions with cell membranes and their effects on intracellular signaling whiterose.ac.ukmdpi.com. Their structural similarity to cholesterol allows them to interact with phospholipids and potentially influence membrane protein function researchgate.netmdpi.com. Phytosterols can also affect cellular cholesterol homeostasis by influencing cholesterol absorption and regulating the expression of transporters like NPC1L1 and ABCG5/G8 nih.gov. Furthermore, some phytosterols are considered selective modulators of nuclear receptors like LXR, which play a role in metabolic homeostasis whiterose.ac.uk.

The precise mechanisms by which this compound affects cellular membrane homeostasis are complex and likely involve a combination of direct interactions with membrane lipids, modulation of membrane protein activity, and indirect effects mediated through nuclear receptor activation and influence on lipid metabolism pathways.

| Compound | Membrane Effect | Comparison to Cholesterol/Ergosterol | Potential Mechanism |

| This compound | Supports liquid-ordered phases | Less effective at inducing acyl-chain order than cholesterol and ergosterol nih.gov. | Interaction with lipid bilayers, influence on fluidity and domain formation nih.gov. |

| This compound | Induces domain coexistence | Similar to cholesterol nih.gov. | Structural interaction with phospholipids nih.govresearchgate.net. |

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies

Synthetic Routes for Fucostanol and its Isomers/Analogs

The synthesis of saturated phytosterols (B1254722) like this compound often involves the modification of naturally occurring unsaturated sterols. This compound is identified as a stigmastanol (B1215173) wikipedia.org, which is a saturated form of a sterol tandfonline.com. Stigmastanol can be obtained through the reduction of β-sitosterol or the hydrogenation of stigmasterol (B192456) wikipedia.org. This suggests that synthetic routes for this compound would likely involve the saturation of the double bond present in the side chain of a corresponding unsaturated sterol precursor, such as fucosterol (B1670223).

General synthetic strategies for sterols and their analogs have been developed, sometimes employing methods like cross-metathesis reactions with Δ²² steroids to introduce varying side chains researchgate.net. Synthesis from precursors containing specific ring structures and side chains is another approach utilized in the preparation of sterol enantiomers and analogs researchgate.net. The identification of phytosterols and phytostanols dates back to the 1920s, highlighting a long history of chemical investigation into these compounds tandfonline.com.

Design and Synthesis of this compound Derivatives for Enhanced Research Utility

The inherent properties of this compound, particularly its hydrophobicity, can pose challenges for its use in certain experimental models. Therefore, the design and synthesis of this compound derivatives are important strategies to enhance its research utility, primarily by improving properties like solubility and bioavailability.

Strategies for Improving Solubility and Bioavailability in Experimental Models

Poor aqueous solubility is a significant barrier to the bioavailability and absorption of hydrophobic compounds like phytostanols tandfonline.comnih.govresearchgate.net. Various strategies are employed to overcome this limitation. Chemical modification through derivatization is a key approach researchgate.netmdpi.comnih.gov. Esterification with fatty acids, for instance, can significantly improve the oil solubility of phytosterols and phytostanols, facilitating their incorporation into various formulations nih.govrsc.orgpan.olsztyn.pl.

Another strategy involves the use of nanoparticle delivery systems. Solid lipid nanoparticles (SLNPs), with sizes typically ranging from 50 nm to 1 µm, have shown potential in improving the bioavailability of hydrophobic molecules tandfonline.comnih.gov. Particles under 200 nm may achieve longer circulation times, further enhancing bioavailability nih.gov. While some manufacturing processes for phytosterol nanocarriers have involved organic solvents, there is a growing interest in aqueous-based formulations to improve safety and address environmental concerns nih.gov.

Conjugates and Esters for Mechanistic Probes

The synthesis of conjugates and esters of this compound can serve as valuable tools for mechanistic investigations. Esterification of phytosterols with fatty acids is a common modification rsc.orgpan.olsztyn.plcirad.frmdpi.com. These esters can be synthesized through both chemical and enzymatic methods rsc.orgcirad.frmdpi.com. Enzymatic methods, often employing lipases, are considered "green" approaches due to milder reaction conditions, selectivity, and reduced by-product formation cirad.frcsic.es. For example, lipase-catalyzed esterification has been successfully applied to the synthesis of phytosterol linoleic acid esters under solvent-free conditions at low temperatures rsc.org.

Beyond simple esters, conjugates with other bioactive molecules can be synthesized to combine or enhance properties. For instance, phytosterol conjugates with alpha-lipoic acid have been synthesized with the objective of increasing cholesterol-lowering effects alongside antioxidant benefits pan.olsztyn.pl. Such conjugates can act as mechanistic probes to study the combined effects and metabolic fate of the parent compounds. Mass spectrometric methods, such as GC/MS and ESI/APCI-QIT MS, are utilized to identify and characterize sterols and their esters in biological samples, which is crucial for tracking these molecules in experimental models mun.ca.

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of chemical biology and medicinal chemistry that aims to correlate structural features of a molecule with its biological activity. For this compound and its derivatives, SAR studies are essential for understanding how modifications to the core structure or the addition of functional groups influence their interactions with biological targets and their resulting effects.

SAR analysis can help optimize the affinity of a compound for its receptor or target and improve other relevant properties mdpi.comnih.gov. This involves systematically altering the chemical structure of the compound and evaluating the impact of these changes on its biological activity.

Identifying Molecular Features Critical for Biological Interactions

Identifying the specific molecular features of this compound and its derivatives that are critical for biological interactions requires detailed investigation. While specific data on this compound SAR is limited in the provided context, general principles from studies on other compounds can be applied. For example, studies on glycosphingolipids highlight how structural features of the lipid backbone, the number and type of sugar units, and the presence of charge in the head group influence their behavior and interactions within biological membranes nih.gov.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the molecular recognition and interactions between ligands and their biological targets researchgate.netscribd.comresearchgate.net. These methods can help predict how this compound or its derivatives might bind to specific proteins or interact with lipid bilayers, providing insights into the critical structural elements involved in these interactions mdpi.comresearchgate.netscribd.comnih.gov.

Rational Design of Ligands and Probes for Molecular Targets

SAR analysis provides the basis for the rational design of ligands and probes with enhanced activity or specificity for particular molecular targets cirad.frmdpi.comresearchgate.netscribd.comnih.govucr.edu. By understanding which parts of the this compound structure are important for a desired biological effect, researchers can design and synthesize new derivatives with optimized properties.

Rational design approaches often integrate computational tools with experimental synthesis and testing mdpi.comresearchgate.netresearchgate.netucr.edu. Structure-based drug design (SBDD), for instance, utilizes the three-dimensional structure of molecular targets to guide the design of ligands that can bind with high affinity and specificity mdpi.comresearchgate.netucr.edu. Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown, relying on the structural and property information of known active molecules mdpi.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish mathematical relationships between molecular descriptors and biological activity, aiding in the prediction of the activity of new compounds researchgate.netscribd.com.

Through iterative cycles of design, synthesis, and biological evaluation, SAR analysis and rational design enable the development of this compound derivatives with tailored properties for specific research applications, potentially leading to the identification of compounds with improved efficacy or novel biological activities.

Advanced Analytical Methodologies for Fucostanol Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating fucostanol from other lipids and compounds present in a sample matrix, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used and powerful tool for the analysis of phytosterols (B1254722), including this compound aocs.orgnih.govresearchgate.net. GC-MS is valuable for both identifying unknown phytosterol peaks and confirming the identity and purity of known compounds aocs.org. Electron ionization (EI) in positive mode is a common ionization method for GC-MS analysis of phytosterols, typically yielding the molecular ion and characteristic fragment ions useful for identification aocs.org. GC-MS has been utilized for targeted metabolomic analysis of sterols in biological samples, such as fecal samples from cats nih.gov. While GC-MS provides significant information, tandem mass spectrometry (MS/MS) offers enhanced selectivity and can distinguish among steryl ester isomers, sometimes even without the need for chromatographic separation mun.ca. GC-MS/MS is also employed for the quantitative analysis of sterol oxidation products mdpi.com.

High-Performance Liquid Chromatography (HPLC) with various Detectors (e.g., Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) methods are also available for the separation and quantification of various forms of phytosterols aocs.org. HPLC coupled with mass spectrometry (LC-MS) allows for the direct analysis of phytosterols without prior derivatization thermoscientific.com. LC-MS methods have been developed for the quantitative analysis of sterols in biological samples, providing a simple, sensitive, and fast approach thermoscientific.commdpi.com. This technique is valuable in research and clinical applications, such as detecting accumulated cholesterol intermediates mdpi.com. HPLC analysis can also be used to determine the amount of sterol/stanol esters google.comgoogleapis.com. Other detectors used with HPLC for sterol analysis include UV (ultraviolet detection) and ELSD (Evaporative Light Scattering Detection), particularly for sterol oxidation products mdpi.com.

Solid Phase Extraction (SPE) Coupled with GC

Solid Phase Extraction (SPE) is a sample preparation technique frequently employed before GC analysis of phytosterols to purify and concentrate the sterols from complex matrices aocs.orgaustinpublishinggroup.com. SPE can be used to fractionate the unsaponifiable lipid extract aocs.org. In the analysis of biological samples, SPE has been utilized to isolate the steryl ester fraction prior to mass spectrometry analysis mun.ca. This approach helps to clean up the sample matrix, reducing potential interference and improving the accuracy of subsequent GC analysis.

Spectroscopic Characterization (e.g., FTIR) for Structural Confirmation in Research

Spectroscopic techniques, such as Fourier transform infrared spectroscopy (FTIR), are used for the structural characterization and confirmation of this compound and its derivatives, such as phytostanol esters nih.govresearchgate.net. FTIR spectra provide characteristic absorption peaks corresponding to the functional groups present in the molecule nih.govresearchgate.net. For instance, FTIR spectra of phytostanol esters reveal peaks attributed to C-H groups and the carbonyl group of the ester component nih.gov. FTIR spectra for Stigmastanol (B1215173) (a synonym for this compound) are available and used for identification purposes nih.gov.

Sample Preparation Techniques for Complex Biological Samples

Analyzing this compound in complex biological samples necessitates effective sample preparation techniques to isolate the compound from the matrix and convert it into a suitable form for chromatographic or spectroscopic analysis aocs.org.

Saponification, Extraction, and Derivatization for Analysis

A common sample preparation strategy involves saponification, extraction, and derivatization aocs.orgthermoscientific.comnih.govresearchgate.netlondonmet.ac.ukcsic.esnii.ac.jpresearchgate.netnih.gov. Saponification, typically performed with ethanolic potassium hydroxide, is used to hydrolyze esterified forms of phytostanols, converting them into free sterols that are amenable to GC analysis aocs.orgthermoscientific.comnih.govresearchgate.netlondonmet.ac.ukresearchgate.netnih.gov. Following saponification, liquid-liquid extraction with organic solvents like heptane (B126788) or hexane (B92381) is employed to isolate the unsaponifiable matter containing the free sterols from the saponified mixture aocs.orgthermoscientific.commdpi.comnih.govresearchgate.netlondonmet.ac.uknih.gov. For GC analysis, derivatization is often a necessary step to improve the volatility and chromatographic behavior of the sterols aocs.orgnih.govresearchgate.netlondonmet.ac.ukresearchgate.netnih.gov. Silylation, commonly using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane), is a prevalent derivatization method to form trimethylsilyl (B98337) ether derivatives aocs.orgnih.govresearchgate.netlondonmet.ac.ukresearchgate.netnih.gov. Other derivatization methods, such as using methoxamine (B1676408) hydrochloride and MSTFA + TMCS, have also been reported csic.es. These preparation steps are critical for obtaining accurate and reliable results in the analysis of this compound in biological samples.

In Silico Methods for Target Identification and Ligand Binding

In silico methods, leveraging computational power and bioinformatics tools, have become indispensable in the study of natural compounds like this compound. These approaches allow for the prediction of molecular interactions, identification of potential therapeutic targets, and elucidation of pharmacological mechanisms without extensive experimental work.